molecular formula C19H34 B14449536 Nonadecatriene CAS No. 76720-31-5

Nonadecatriene

Cat. No.: B14449536
CAS No.: 76720-31-5
M. Wt: 262.5 g/mol
InChI Key: MAQAQPMRXAZUIM-UHFFFAOYSA-N
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Description

Nonadecatriene is a polyunsaturated hydrocarbon with the molecular formula C19H34. It is characterized by the presence of three conjugated double bonds in its carbon chain. This compound is known for its role as a pheromone component in various lepidopterous insect species, where it plays a crucial role in mating communication .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadecatriene can be synthesized through metal-catalyzed cross-coupling reactions. One efficient method involves the use of commercially available linolenic acid as a starting material. The process includes the conversion of linolenic acid to its corresponding triflate, followed by a cross-coupling reaction with appropriate Grignard reagents. This reaction is catalyzed by lithium tetrachlorocuprate (Li2CuCl4) in diethyl ether, yielding this compound with high geometric purity and yield .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The key steps involve the preparation of the triflate intermediate and its subsequent coupling with Grignard reagents under controlled conditions to maintain the desired geometric configuration .

Chemical Reactions Analysis

Types of Reactions

Nonadecatriene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nonadecatriene has diverse applications in scientific research:

Mechanism of Action

Nonadecatriene exerts its effects primarily through its role as a pheromone. In insects, it binds to specific olfactory receptors, triggering a cascade of biochemical events that lead to mating behavior. The molecular targets include olfactory receptor neurons, which activate signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinases .

Comparison with Similar Compounds

Similar Compounds

    Octadecatriene: Another polyunsaturated hydrocarbon with similar pheromone activity.

    Icosatriene: A longer-chain analog with comparable chemical properties.

Uniqueness

Nonadecatriene is unique due to its specific role in insect communication and its distinct synthetic pathways. Its three conjugated double bonds confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

76720-31-5

Molecular Formula

C19H34

Molecular Weight

262.5 g/mol

IUPAC Name

nonadeca-1,3,5-triene

InChI

InChI=1S/C19H34/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-19H2,2H3

InChI Key

MAQAQPMRXAZUIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC=CC=C

Origin of Product

United States

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